molecular formula C9H9BrO2 B2849380 2-Bromo-3-methoxy-6-methylbenzaldehyde CAS No. 1780038-16-5

2-Bromo-3-methoxy-6-methylbenzaldehyde

Cat. No.: B2849380
CAS No.: 1780038-16-5
M. Wt: 229.073
InChI Key: ZKJZDXDLMOOGDO-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-6-methylbenzaldehyde typically involves the bromination of 3-methoxy-6-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-methoxy-6-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-6-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action involves interactions with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with the methoxy group at a different position.

    3-Bromo-2-methylbenzaldehyde: Similar structure but without the methoxy group.

    2-Bromo-3-methylbenzaldehyde: Similar structure but without the methoxy group

Uniqueness

2-Bromo-3-methoxy-6-methylbenzaldehyde is unique due to the specific positioning of the bromine, methoxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-bromo-3-methoxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZDXDLMOOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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